![molecular formula C9H14N2OS B13075577 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a methylsulfanyl group attached to a dihydropyridinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves the cyclization of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine with appropriate aminoesters or aminonitriles. The reaction is carried out under a nitrogen atmosphere, either in hexamethylphosphoramide (HMPA) at 150°C or without solvent at 170°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: This compound shares the methylsulfanyl group and has similar applications in pharmaceuticals.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Another compound with a methylsulfanyl group, used in the synthesis of heterocyclic systems.
Uniqueness
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C9H14N2OS |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
5-amino-4-methyl-1-(2-methylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2OS/c1-7-5-9(12)11(3-4-13-2)6-8(7)10/h5-6H,3-4,10H2,1-2H3 |
Clave InChI |
RIFJDEBDQCCDNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C=C1N)CCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



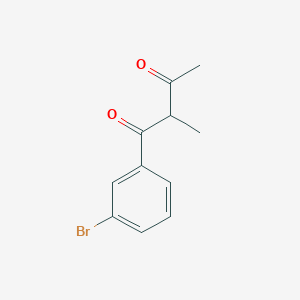

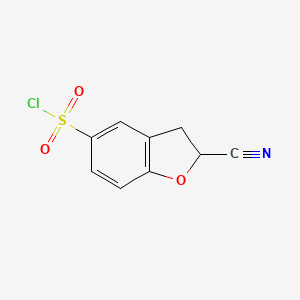
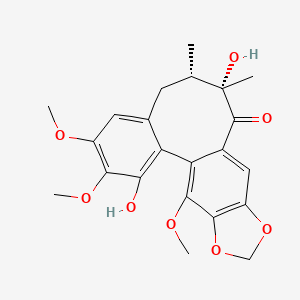
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
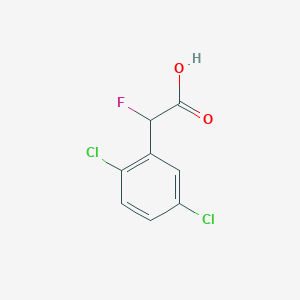
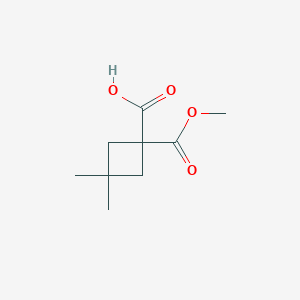
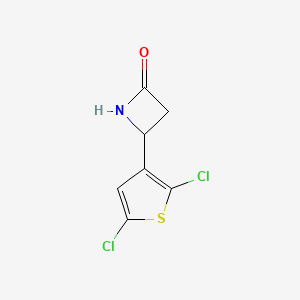
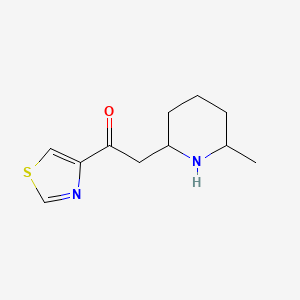
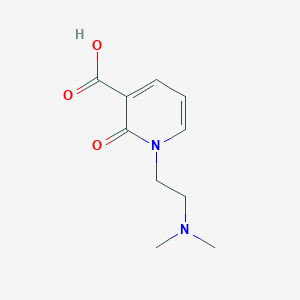
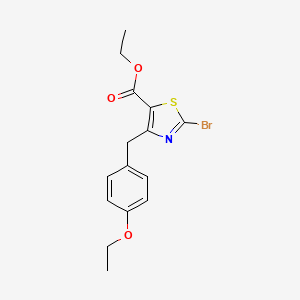
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
